molecular formula C17H12Cl2FN3O2 B10952592 N-(2,3-dichlorophenyl)-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide

N-(2,3-dichlorophenyl)-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide

Cat. No.: B10952592
M. Wt: 380.2 g/mol
InChI Key: WSLXBDRRRINDHH-UHFFFAOYSA-N
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Description

N-(2,3-dichlorophenyl)-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide is a synthetic organic compound known for its diverse applications in scientific research. This compound is characterized by its complex structure, which includes a pyrazole ring, dichlorophenyl, and fluorophenoxy groups. It is often studied for its potential biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dichlorophenyl)-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Attachment of the Dichlorophenyl Group: The dichlorophenyl group is introduced via a nucleophilic substitution reaction, where a suitable dichlorophenyl halide reacts with the pyrazole intermediate.

    Introduction of the Fluorophenoxy Group: The fluorophenoxy group is attached through an etherification reaction, where a fluorophenol reacts with a suitable alkylating agent in the presence of a base.

    Formation of the Carboxamide Group: The carboxamide group is formed by reacting the intermediate with an appropriate amine or ammonia under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dichlorophenyl)-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one of its functional groups is replaced by another group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2,3-dichlorophenyl)-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its mechanism of action and efficacy.

    Industry: It may be used in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism by which N-(2,3-dichlorophenyl)-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways and cellular processes.

    Receptor Binding: It may bind to specific receptors, modulating signal transduction pathways and cellular responses.

    DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dichlorophenyl)-1-[(2-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxamide
  • N-(2,3-dichlorophenyl)-1-[(2-chlorophenoxy)methyl]-1H-pyrazole-3-carboxamide
  • N-(2,3-dichlorophenyl)-1-[(2-bromophenoxy)methyl]-1H-pyrazole-3-carboxamide

Uniqueness

N-(2,3-dichlorophenyl)-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide is unique due to the presence of both dichlorophenyl and fluorophenoxy groups, which confer distinct chemical and biological properties. These structural features may enhance its reactivity and specificity in various applications compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C17H12Cl2FN3O2

Molecular Weight

380.2 g/mol

IUPAC Name

N-(2,3-dichlorophenyl)-1-[(2-fluorophenoxy)methyl]pyrazole-3-carboxamide

InChI

InChI=1S/C17H12Cl2FN3O2/c18-11-4-3-6-13(16(11)19)21-17(24)14-8-9-23(22-14)10-25-15-7-2-1-5-12(15)20/h1-9H,10H2,(H,21,24)

InChI Key

WSLXBDRRRINDHH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OCN2C=CC(=N2)C(=O)NC3=C(C(=CC=C3)Cl)Cl)F

Origin of Product

United States

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